molecular formula C11H9ClN2O2 B1303101 Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate CAS No. 313674-09-8

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Cat. No. B1303101
CAS RN: 313674-09-8
M. Wt: 236.65 g/mol
InChI Key: HXJXLEKOOHNJOB-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H9ClN2O2 . It has a molecular weight of 236.66 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” is 1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate: is a compound that features a pyrazole moiety, which is a core structure in many pharmacologically active molecules. In drug discovery, this compound can be utilized as a building block for the synthesis of various drugs. Its pyrazole ring is known to interact with different biological targets, making it valuable for the development of new medications with potential therapeutic effects against diseases such as cancer, diabetes, and inflammatory disorders .

Agrochemistry: Pesticide Development

The pyrazole ring is also significant in the field of agrochemistry. Derivatives of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can be synthesized and tested for their pesticidal properties. These compounds can act as herbicides, insecticides, or fungicides, contributing to the protection of crops and improving agricultural productivity .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can serve as a ligand for metal complexes. The nitrogen atoms in the pyrazole ring can coordinate with transition metals, leading to the formation of complexes with interesting properties. These complexes can be studied for their catalytic activities or potential use in materials science .

Organometallic Chemistry: Catalyst Design

The pyrazole-containing compound can be used in organometallic chemistry to design catalysts. These catalysts can facilitate various chemical reactions, including those used in the synthesis of complex organic molecules. The ability to fine-tune the electronic and photophysical parameters of these catalysts is crucial for achieving high selectivity and efficiency in reactions .

Photovoltaic Devices: Organic Light-Emitting Diodes (OLEDs)

Pyrazole derivatives, including Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate , can be incorporated into organic light-emitting diodes (OLEDs). The electronic configuration of these compounds can be adjusted to improve the photophysical properties of OLEDs, which are essential for modern display and lighting technologies .

properties

IUPAC Name

methyl 2-chloro-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJXLEKOOHNJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377013
Record name Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

CAS RN

313674-09-8
Record name Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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